
trans-2-Phenylcyclopropanecarboxylate
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Overview
Description
trans-2-Phenylcyclopropanecarboxylate (CAS 3471-10-1 for the acid form; 67319-28-2 for the ethyl ester) is a cyclopropane derivative characterized by a strained three-membered ring fused with a phenyl group and a carboxylate ester moiety. This compound is widely utilized in organic synthesis as a chiral building block, particularly in pharmaceuticals and agrochemicals due to its conformational rigidity and stereochemical stability . Its synthesis typically involves cyclopropanation reactions, such as the thermal reaction of styrene with ethyl diazoacetate, yielding a mixture of cis- and trans-isomers, which are separable via crystallization or distillation . The trans isomer is favored in certain reactions due to its stereospecific reactivity, as demonstrated in its 99% yield when derived from ethyl trans-cinnamate .
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
Key Intermediate in Drug Development
trans-2-Phenylcyclopropanecarboxylic acid, the acid form of trans-2-Phenylcyclopropanecarboxylate, is a crucial intermediate in the synthesis of various pharmaceutical agents. Notably, it is used in the production of trans-2-phenylcyclopropylamine, a monoamine oxidase inhibitor effective in treating major depressive disorders . The synthesis typically involves the reaction of styrene with ethyl diazoacetate, yielding trans-2-phenylcyclopropanecarboxylic acid, which can then be converted into the amine derivative through established chemical transformations .
Case Study: Antidepressant Development
In a study conducted to evaluate the efficacy of trans-2-phenylcyclopropylamine, researchers found that it exhibited comparable therapeutic effects to racemic forms but with significantly fewer side effects. This discovery underscores the importance of this compound in developing safer antidepressants .
Biological Activities
Potential Neuroactive Properties
Research indicates that trans-2-Phenylcyclopropanecarboxylic acid may interact with serotonin receptors, suggesting potential applications in modulating neurotransmitter activity. This interaction points to its possible use in pharmacological applications targeting mood disorders and other neurological conditions.
Anti-inflammatory and Analgesic Properties
Preliminary studies have suggested that derivatives of trans-2-Phenylcyclopropanecarboxylic acid may possess anti-inflammatory and analgesic properties. For instance, experiments demonstrated a reduction in pro-inflammatory cytokines in animal models, indicating its potential for treating inflammatory diseases.
Chemical Reactions and Synthesis Techniques
Catalytic Methods for Synthesis
The synthesis of trans-2-Phenylcyclopropanecarboxylic acid can be efficiently achieved using copper chromite spinel nanoparticles as catalysts in ionic liquid systems. This method not only enhances yield but also simplifies purification processes compared to traditional methods .
Cyclopropanation Reactions
The compound is also involved in cyclopropanation reactions facilitated by iron porphyrin catalysts. These reactions are essential for synthesizing cyclopropane derivatives with high selectivity and efficiency, further expanding the utility of trans-2-Phenylcyclopropanecarboxylic acid in organic synthesis .
Data Summary
The following table summarizes key aspects of this compound's applications:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of trans-2-Phenylcyclopropanecarboxylate while ensuring stereochemical purity?
- Methodological Approach : Cyclopropanation reactions require precise control of reaction conditions (e.g., catalysts, temperature, solvent polarity) to minimize side products. For example, stereoselective synthesis using transition metal catalysts (e.g., rhodium or palladium) can enhance trans-isomer yield . Post-synthesis purification via chiral chromatography or crystallization is critical to isolate the desired stereoisomer. Characterization via 1H-NMR and X-ray crystallography confirms stereochemical integrity .
Q. What analytical techniques are most reliable for characterizing trans-2-Phenylcyclopropanecarboxylate and its derivatives?
- Methodological Approach :
- NMR Spectroscopy : 1H- and 13C-NMR resolve cyclopropane ring strain effects and phenyl group interactions.
- X-ray Crystallography : Determines absolute configuration and ring geometry .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- Chiral HPLC : Ensures enantiomeric purity .
Q. What safety protocols should be followed when handling trans-2-Phenylcyclopropanecarboxylate in the lab?
- Methodological Approach : Use fume hoods for synthesis steps involving volatile reagents. Personal protective equipment (PPE) including gloves and safety goggles is mandatory. Toxicity data (e.g., MedChemExpress safety sheets) should guide waste disposal and spill management. Stability tests under varying pH/temperature conditions are recommended to preempt decomposition risks .
Advanced Research Questions
Q. How does trans-2-Phenylcyclopropanecarboxylate serve as a precursor for dopaminergic receptor ligands?
- Methodological Approach : The cyclopropane ring’s rigidity mimics bioactive conformations in receptor binding. For example, modifying the phenyl or carboxylate groups (e.g., introducing arylpiperazine moieties) can tune affinity for D2/D4 receptors. Radioligand binding assays and molecular docking simulations validate target engagement .
Q. What strategies resolve contradictions in reported synthetic yields of trans-2-Phenylcyclopropanecarboxylate derivatives?
- Methodological Approach : Cross-validate reaction conditions (e.g., catalyst loading, solvent choice) from conflicting studies. Design a fractional factorial experiment to isolate variables affecting yield. Use high-throughput screening to identify optimal conditions. Reproducibility checks via independent labs reduce bias .
Q. How can computational modeling predict the reactivity of trans-2-Phenylcyclopropanecarboxylate in novel reactions?
- Methodological Approach :
- DFT Calculations : Model ring strain energy and transition states for cyclopropane ring-opening reactions.
- MD Simulations : Predict solvation effects and steric interactions in catalytic systems.
- SAR Studies : Link electronic properties (Hammett constants) to reaction outcomes .
Q. What databases and spectral libraries are authoritative for verifying trans-2-Phenylcyclopropanecarboxylate data?
- Methodological Approach :
- PubChem : Provides validated structural and physicochemical data (e.g., InChIKey: MRSGPOUTCALJOZ-UHFFFAOYSA-N) .
- Reaxys/SciFinder : Cross-reference synthetic procedures and spectral matches.
- NIST Chemistry WebBook : Confirm IR/MS spectra .
Q. Key Considerations for Experimental Design
- Stereochemical Fidelity : Always report enantiomeric excess (ee) and diastereomeric ratios (dr) in synthesis protocols .
- Data Transparency : Publish raw analytical data (e.g., NMR spectra, crystal coordinates) in supplementary materials to aid reproducibility.
- Interdisciplinary Collaboration : Combine synthetic chemistry with computational and pharmacological assays to explore multifunctional applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cis-2-Phenylcyclopropanecarboxylate
- Synthesis : Generated alongside the trans isomer in cyclopropanation reactions (e.g., styrene + ethyl diazoacetate). Separation is achieved via fractional crystallization, with the trans isomer often dominating the product mixture .
- Reactivity : The cis isomer exhibits lower thermal stability and distinct reactivity in ring-opening reactions. For example, trans-2-phenylcyclopropanecarboxylic acid reacts with methyllithium to form a methyl ketone in 75–91% yield, while the cis analog shows reduced efficiency .
- Physical Properties: Property trans-Isomer cis-Isomer Melting Point (°C) 86–88 (acid) Not explicitly reported Solubility Chloroform, EtOH Similar, but lower purity
Ethyl 2-(6-Cyclopropylpyridazin-4-yl)-3-phenylcyclopropanecarboxylate
- Structure : Features a pyridazine substituent instead of a simple phenyl group.
- Synthesis : Prepared via analogous cyclopropanation methods but with modified starting materials (e.g., 6-cyclopropylpyridazine derivatives). Purification yields a 9:1 trans:cis ratio, indicating steric and electronic effects influence isomer distribution .
- Applications : This derivative is studied for biological activity, highlighting how substituent variation impacts pharmacological profiles compared to the parent trans-2-phenylcyclopropanecarboxylate .
trans-2-Cyclopropanecarboxylic Acid Derivatives
- Examples : Methyl, propyl, or benzyl esters of trans-2-phenylcyclopropanecarboxylic acid.
- Properties :
Key Research Findings
Stereochemical Influence on Reactivity
The trans configuration enhances stability in nucleophilic reactions. For instance, trans-2-phenylcyclopropanecarboxylic acid undergoes efficient ketone formation with methyllithium, while the cis isomer may require harsher conditions .
Commercial Availability
Suppliers like Sigma-Aldrich and TCI Chemical provide this compound derivatives, underscoring their utility in high-value applications .
Preparation Methods
Conventional Synthesis via Cyclopropanation and Hydrolysis
The foundational method for synthesizing trans-2-phenylcyclopropanecarboxylate involves cyclopropanation of styrene with ethyl diazoacetate, followed by hydrolysis and isomer separation .
Cyclopropanation Reaction Mechanics
Styrene reacts with ethyl diazoacetate under thermal or catalytic conditions to form a mixture of cis- and trans-ethyl-2-phenylcyclopropanecarboxylate. Early protocols reported a trans:cis ratio of 3:1, necessitating laborious purification . Key parameters include:
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 70–80°C | Higher temps favor trans |
Solvent | Anhydrous ethanol | Polarity aids dissolution |
Catalyst | Dirhodium(II) complexes | Enhances diastereoselectivity |
The reaction typically achieves 65–70% trans-ester yield under reflux conditions .
Hydrolysis and Isomer Separation
Post-cyclopropanation, the ester undergoes hydrolysis to cis,trans-2-phenylcyclopropanecarboxylic acid. Recrystallization from hot water isolates the trans-acid with ~95% purity, albeit with significant yield loss (30–40%) due to discarded cis isomers and solubility challenges .
Isomerization-Driven Synthesis: Enhancing Trans Isomer Yield
To address yield limitations, sodium ethoxide-mediated isomerization was introduced, shifting the trans:cis ratio to 9:1 prior to hydrolysis .
Isomerization Reaction Conditions
Treating the cis,trans-ester mixture with 2N sodium ethoxide in anhydrous ethanol at 78–79°C for 20–24 hours redistributes isomers via alkoxide-induced ring-opening and re-closure . Alternatives include:
This step elevates trans-ester content to 95%, reducing downstream purification burdens .
One-Pot Isomerization-Hydrolysis
Modern protocols integrate isomerization and hydrolysis in a single reactor. After isomerization, water is added to hydrolyze the ester directly, yielding trans-acid with 85–90% efficiency .
Industrial-Scale Production Techniques
Large-scale synthesis prioritizes throughput and consistency. Continuous flow reactors (CFRs) have replaced batch processes, offering:
Advantage | CFR Implementation | Batch Comparison |
---|---|---|
Temperature control | ±0.5°C precision | ±5°C fluctuations |
Catalyst residence time | 2–5 minutes | 12–24 hours |
Yield | 92–95% trans-ester | 70–75% trans-ester |
CFRs also facilitate in-line analytics (e.g., FTIR) for real-time isomer ratio monitoring .
Analytical Validation of Stereochemical Purity
Confirming trans-configuration requires multimodal characterization:
Nuclear Magnetic Resonance (NMR)
-
¹H NMR : Trans-ester methylene protons resonate at δ 0.85–1.37 ppm (CCl₄), distinct from cis-isomer signals (δ 1.22–1.50 ppm) .
-
¹³C NMR : Cyclopropane carbons appear at 18–22 ppm, with phenyl carbons between 125–140 ppm .
Gas Chromatography (GC)
Capillary GC with SE-30 columns resolves cis/trans isomers (retention times: trans = 8.2 min, cis = 9.6 min) .
Properties
Molecular Formula |
C10H9O2- |
---|---|
Molecular Weight |
161.18 g/mol |
IUPAC Name |
(1R,2R)-2-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/p-1/t8-,9+/m0/s1 |
InChI Key |
AHDDRJBFJBDEPW-DTWKUNHWSA-M |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)[O-])C2=CC=CC=C2 |
Canonical SMILES |
C1C(C1C(=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
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